benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[221]heptane-2-carboxylate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Uniqueness
Benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18ClNO4S |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
benzyl (1R,3S,4S)-3-(chlorosulfonylmethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H18ClNO4S/c16-22(19,20)10-14-12-6-7-13(8-12)17(14)15(18)21-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2/t12-,13+,14+/m0/s1 |
InChI Key |
ATHTYBCUBQDCGH-BFHYXJOUSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Canonical SMILES |
C1CC2CC1C(N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Origin of Product |
United States |
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